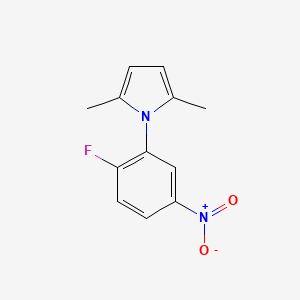

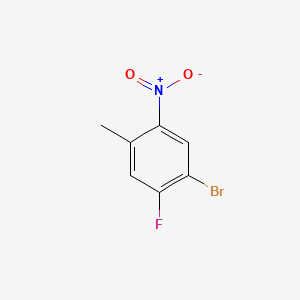

1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One has been extensively studied using various computational methods. For instance, the optimized molecular structure and vibrational frequencies of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using the Gaussian09 software package. Different computational approaches, including HF/6-31G(d), B3LYP/6-31G, and B3LYP/6-311++G(d,p), were employed to achieve results that align with experimental infrared bands and X-ray diffraction (XRD) data. The geometrical parameters derived from these studies are consistent with the known crystallographic data, indicating a reliable prediction of the molecular structure .

Synthesis Analysis

Although the provided data does not include direct information on the synthesis of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One, related compounds have been synthesized and characterized, providing insight into potential synthetic routes. For example, the synthesis of isostructural bromo and iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene has been achieved, and these compounds exhibit interesting supramolecular features such as hydrogen bonding and π–π interactions, which could be relevant for the synthesis and crystallization of similar compounds .

Chemical Reactions Analysis

The data does not provide specific chemical reactions involving 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One. However, the molecular docking studies of related compounds suggest potential biological activities, such as inhibitory activity against triosephosphate isomerase (TPII), which could imply that similar compounds may participate in biochemically relevant interactions and could act as anti-neoplastic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One have been analyzed through various computational studies. The HOMO-LUMO analysis is particularly useful for understanding the charge transfer within the molecule, which is crucial for predicting reactivity and stability. The molecular electrostatic potential (MEP) analysis reveals that the negative charge is localized over the carbonyl group, while the positive regions are over the aromatic rings. Additionally, the first hyperpolarizability of these compounds has been calculated, suggesting potential applications in nonlinear optics due to their electronic properties .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

Antimicrobial Potential : Synthesized compounds using 2,3-dihydro-1,4-benzodioxin-6-amine showed notable antibacterial and antifungal activities. A compound, 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, demonstrated significant antimicrobial potential with low hemolytic activity (Abbasi et al., 2020).

Lipoxygenase Inhibition : Compounds containing 1,4-benzodioxin ring were synthesized to act as possible therapeutic agents for inflammatory ailments. Some showed good inhibitory activity against Lipoxygenase enzyme, important for treating inflammatory diseases (Abbasi et al., 2017).

Synthesis of Novel Compounds

- Novel Antibacterial Agents : New compounds synthesized using 1,4-benzodioxane-6-amine exhibited potent antibacterial activity. The majority displayed modest toxicity, indicating potential for medical application (Abbasi et al., 2022).

Anti-Diabetic Potential

- α-Glucosidase Inhibitors : A series of new compounds based on 2,3-dihydro-1,4-benzodioxin were synthesized to evaluate their anti-diabetic potentials. These compounds showed weak to moderate activity against α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

Biofilm Inhibition and Cytotoxicity

- Biofilm Inhibition : Certain synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides displayed inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis. These compounds also exhibited mild cytotoxicity (Abbasi et al., 2020).

Eigenschaften

IUPAC Name |

1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSQNDBQUDSQCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1Br)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370803 |

Source

|

| Record name | 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One | |

CAS RN |

59820-90-5 |

Source

|

| Record name | 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B1273064.png)

![6-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1273078.png)

![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)